Pdk-IN-2

Mitochondrial targeting Tumor selectivity PDK1 inhibition

Generic PDK inhibitors lack mitochondrial targeting, confounding metabolic pathway dissection. PDK-IN-2 solves this via its TPP⁺-conjugated design, enabling selective mitochondrial accumulation and tumor-specific PDK inhibition. • IC₅₀ 68 nM against PDK; downregulates PDK1/PDK4 expression; attenuates glycolytic phenotype • 15.6-fold tumor selectivity index in lung cancer models vs. non-cancer cells • Validated in 4T1 syngeneic model: significant tumor growth inhibition without body weight loss Supplied with ≥98% purity and full analytical documentation. No reported HSP90 off-target activity, ensuring cleaner mechanistic data than analogs like PDK-IN-1.

Molecular Formula C17H23AsCl2N2O2S2
Molecular Weight 497.3 g/mol
Cat. No. B12387832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdk-IN-2
Molecular FormulaC17H23AsCl2N2O2S2
Molecular Weight497.3 g/mol
Structural Identifiers
SMILESC1CS[As](SC1)C2=CC=C(C=C2)NC(=O)CCCCCNC(=O)C(Cl)Cl
InChIInChI=1S/C17H23AsCl2N2O2S2/c19-16(20)17(24)21-10-3-1-2-5-15(23)22-14-8-6-13(7-9-14)18-25-11-4-12-26-18/h6-9,16H,1-5,10-12H2,(H,21,24)(H,22,23)
InChIKeyPXXYVYATHKCHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PDK-IN-2 Product Overview


PDK-IN-2 (Compound 1F) is a triphenylphosphonium (TPP⁺)-conjugated pyruvate dehydrogenase kinase (PDK) inhibitor rationally designed to enhance mitochondrial targeting and tumor specificity . It exhibits an IC₅₀ of 68 nM for PDK inhibition and downregulates intracellular PDK1 and PDK4 expression . The compound enhances mitochondrial bioenergetics, attenuates glycolytic phenotype, and induces mitochondrial pathway apoptosis . In a 4T1 syngeneic mouse model, PDK-IN-2 suppresses tumor growth .

PDK-IN-2 Substitution Limitations


PDK inhibitors exhibit significant differences in isoform selectivity, cellular targeting, and off-target effects that preclude generic substitution. For instance, dichloroacetate (DCA) is a widely used PDK inhibitor but acts at millimolar concentrations, lacks mitochondrial targeting, and displays poor selectivity . AZD7545 is a potent PDK2 inhibitor (IC₅₀ = 6.4 nM) but has reduced activity against PDK1 (IC₅₀ = 87 nM) . PDK-IN-1, while potent against PDK1 (IC₅₀ = 0.03 μM), also inhibits HSP90 (IC₅₀ = 0.1 μM), introducing an additional off-target . In contrast, PDK-IN-2 incorporates a TPP⁺ moiety for selective mitochondrial accumulation and demonstrates a 15.6-fold tumor selectivity index in lung cancer models, features not recapitulated by these analogs . Substitution without verifying these distinct properties risks experimental inconsistency.

PDK-IN-2 Comparative Data


Tumor Selectivity via Mitochondrial Targeting

PDK-IN-2 (1f) was rationally designed by conjugating a triphenylphosphonium (TPP⁺) cation to the parent dichloroacetophenone derivative 1a to enhance mitochondrial accumulation. In MTT assays, 1f exhibited an IC₅₀ of 0.21 μM against NCI-H1650 lung cancer cells but 3.28 μM against non-cancerous BEAS-2B cells, yielding a selectivity index of 15.6 . In contrast, the parent compound 1a showed IC₅₀ values of 2.25 μM (NCI-H1650) and 2.78 μM (BEAS-2B), a selectivity index of only 1.24 . This represents a 12.6-fold improvement in tumor selectivity.

Mitochondrial targeting Tumor selectivity PDK1 inhibition

PDK1 Inhibition and Metabolic Reprogramming

PDK-IN-2 (1f) inhibits PDK1 with an EC₅₀ of 0.12 μM in cell-free assays . This potency is comparable to PDK-IN-1 (IC₅₀ = 0.03 μM) but without the confounding HSP90 inhibition (IC₅₀ = 0.1 μM) associated with PDK-IN-1. Importantly, 1f decreases extracellular acidification rate (ECAR) and lactate formation in NCI-H1650 cells, indicating effective suppression of glycolysis . In contrast, dichloroacetate (DCA) requires millimolar concentrations to achieve similar metabolic effects .

PDK1 inhibition Metabolic reprogramming Warburg effect

In Vivo Efficacy and Tolerability

In a 4T1 syngeneic mouse model of breast cancer, PDK-IN-2 significantly suppressed tumor growth compared to vehicle control . Importantly, treated mice showed no substantial body weight loss, indicating favorable tolerability . While PDK-IN-1 also reduced tumor mass in a Lewis lung carcinoma model (20 mg/kg, i.p.), its off-target HSP90 inhibition may confound interpretation . AZD7545, despite potent in vitro PDK2 inhibition, has limited reported in vivo antitumor efficacy .

In vivo efficacy Syngeneic mouse model Tolerability

Antiproliferative Activity Across Cancer Cell Lines

PDK-IN-2 (1f) exhibits potent antiproliferative activity against NCI-H1650 lung cancer cells with an IC₅₀ of 0.21 μM . Its analogs in the TPP⁺-conjugated series (1c, 1d, 1e) show IC₅₀ values of 0.87, 0.85, and 0.88 μM, respectively, confirming that structural modifications in 1f confer 4.1-fold improved potency . In contrast, the widely used PDK inhibitor dichloroacetate (DCA) requires millimolar concentrations (IC₅₀ ≈ 5–25 mM) across various cancer cell lines . PDK-IN-1 displays IC₅₀ values of 0.1 μM and 1.0 μM against PSN-1 and BxPC-3 pancreatic cancer cells in 2D culture, but its HSP90 inhibition complicates direct comparison .

Antiproliferative activity Cancer cell lines IC₅₀ profiling

PDK-IN-2 Applications


Cancer Metabolism: Mitochondrial PDK Inhibition

PDK-IN-2 is uniquely suited for experiments that aim to dissect mitochondrial PDK function due to its TPP⁺-mediated mitochondrial accumulation . Researchers investigating the Warburg effect, oxidative phosphorylation (OXPHOS) restoration, or mitochondrial membrane potential changes will benefit from its enhanced subcellular targeting . Studies using Seahorse XF analyzers to measure ECAR and OCR are particularly appropriate, as 1f has been validated to reduce ECAR and lactate production .

In Vivo Oncology Models with Tolerability

For syngeneic or xenograft mouse models, PDK-IN-2 offers a favorable therapeutic window. The compound has demonstrated significant tumor growth inhibition in a 4T1 breast cancer model without causing body weight loss . This makes it a suitable candidate for combination therapy studies or for researchers seeking a PDK inhibitor with a clean toxicity profile .

Differentiating PDK Isoform from Off-Target Effects

PDK-IN-2 can serve as a selective tool compound to distinguish PDK-mediated metabolic effects from those arising from HSP90 inhibition or other kinase off-targets. Unlike PDK-IN-1, which inhibits HSP90 at 0.1 μM , PDK-IN-2 has no reported HSP90 activity. This specificity reduces experimental noise in mechanistic studies .

Mitochondria-Targeted Anticancer SAR

Medicinal chemists optimizing PDK inhibitors will find PDK-IN-2 valuable as a benchmark for mitochondria-targeted conjugates. Its 4.1-fold improved antiproliferative activity over analogs 1c–1e and 12.6-fold enhanced tumor selectivity over parent 1a provide clear SAR benchmarks for further derivatization.

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